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Compound of Interest

2-(2-Oxa-6-azaspiro[3.3]heptan-6-
Compound Name: _
yl)ethanamine

Cat. No.: B1280945

An In-depth Technical Guide to 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine

This technical guide provides a comprehensive overview of 2-(2-Oxa-6-azaspiro[3.3]heptan-
6-yl)ethanamine, a spirocyclic compound of interest in medicinal chemistry and drug
development. This document is intended for researchers, scientists, and professionals in the
field, offering detailed information on its physicochemical properties, synthesis, and its role as a
versatile building block in the design of novel therapeutics.

Core Physicochemical Properties

2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine is a unique bifunctional molecule
incorporating a spirocyclic oxetane-azetidine core. This structural motif is increasingly utilized in
drug design as a bioisosteric replacement for traditional heterocyclic systems like morpholine
and piperidine.[1][2][3] The introduction of the spirocyclic scaffold can lead to improved
physicochemical properties, such as reduced lipophilicity and enhanced metabolic stability,
which are critical for the development of effective drug candidates.[2]

Quantitative data for the compound are summarized in the table below.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1280945?utm_src=pdf-interest
https://www.benchchem.com/product/b1280945?utm_src=pdf-body
https://www.benchchem.com/product/b1280945?utm_src=pdf-body
https://www.benchchem.com/product/b1280945?utm_src=pdf-body
https://www.benchchem.com/product/b1280945?utm_src=pdf-body
https://www.researchgate.net/publication/377378606_Functionalized_Derivatives_of_2-azaspiro33heptane-1-carboxylic_Acid_and_7-oxa-2-azaspiro35nonane-1-carboxylic_Acid_for_Drug_Design
https://pmc.ncbi.nlm.nih.gov/articles/PMC6693472/
https://www.researchgate.net/publication/382000142_1-Oxa-26-diazaspiro33heptane_as_a_New_Potential_Piperazine_Bioisostere_-_Flow-Assisted_Preparation_and_Derivatisation_by_Strain-Release_of_Azabicyclo110butanes
https://pmc.ncbi.nlm.nih.gov/articles/PMC6693472/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1280945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Molecular Formula C7H14N20 PubChemLite[4]
Molecular Weight 142.20 g/mol Calculated
Monoisotopic Mass 142.11061 Da PubChemLite[4]
Predicted XlogP -1.2 PubChemlLite[4]
Predicted CCS ([M+H]*) 122.2 A2 PubChemlLite[4]

Synthesis and Experimental Protocols

The synthesis of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine involves the
functionalization of the parent heterocycle, 2-Oxa-6-azaspiro[3.3]heptane. While a specific
protocol for the title compound is not readily available in the cited literature, a generalizable
synthetic route can be devised based on established methods for the N-alkylation of 2-Oxa-6-
azaspiro[3.3]heptane and related spirocyclic amines.

A plausible two-step synthetic approach is outlined below:

o Preparation of the Parent Scaffold: The synthesis of 2-Oxa-6-azaspiro[3.3]heptane can be
achieved through multi-step procedures starting from commercially available materials. One
documented route involves the cyclization of 3,3-bis(bromomethyl)oxetane with a suitable
amine precursor under basic conditions.[5] Another approach starts from the condensation of
3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide, followed by cyclization
and deprotection steps.[6]

N-Alkylation to yield 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine: The secondary
amine of the 2-Oxa-6-azaspiro[3.3]heptane scaffold can be alkylated using a suitable two-
carbon electrophile with a protected amine functionality, such as 2-bromoethanamine
hydrobromide, in the presence of a non-nucleophilic base like triethylamine or
diisopropylethylamine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
A subsequent deprotection step, if necessary, would yield the final product.

Alternatively, reductive amination provides a high-yielding pathway. This would involve the
reaction of 2-Oxa-6-azaspiro[3.3]heptane with a protected aminoacetaldehyde derivative,
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followed by reduction of the resulting iminium ion with a reducing agent such as sodium
triacetoxyborohydride.[7]

A representative experimental protocol for the reductive amination is as follows:

o To a stirred solution of 2-Oxa-6-azaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as
dichloromethane or dichloroethane, is added N-(tert-butoxycarbonyl)-aminoacetaldehyde
(1.1 eq).

e The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of
the intermediate iminium ion.

e Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the mixture.

e The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS) until completion (typically 12-24 hours).

e Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate
solution and the product is extracted with an organic solvent.

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The resulting Boc-protected intermediate is purified by column chromatography.

o The Boc-protecting group is removed by treatment with an acid, such as trifluoroacetic acid
(TFA) in dichloromethane or hydrochloric acid in dioxane, to afford the final product, 2-(2-
Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine, typically as a salt.

Role in Medicinal Chemistry and Drug Design

The 2-Oxa-6-azaspiro[3.3]heptane moiety is a valuable scaffold in modern drug discovery. Its
rigid, three-dimensional structure provides a means to orient substituents in defined vectors,
which can lead to enhanced binding affinity and selectivity for biological targets.[8]
Furthermore, its use as a bioisostere for morpholine can improve key drug-like properties. For
instance, replacing a morpholine ring with a 2-Oxa-6-azaspiro[3.3]heptane group has been
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shown to decrease lipophilicity (logD) while increasing basicity (pKa), a combination that can
be beneficial for optimizing the pharmacokinetic profile of a drug candidate.[2]

An important application of this scaffold is in the synthesis of the potent anti-tuberculosis drug
candidate, TBI-223, where 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane serves as a
key intermediate.[5]

The logical workflow for the integration of 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine
into a drug discovery program is depicted below.
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Scaffold Synthesis & Functionalization
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Caption: Workflow for the synthesis and application of the title compound in drug discovery.

The ethanamine functional group on the spirocyclic core provides a versatile handle for further
chemical modifications, allowing for its incorporation into a wide range of molecular
architectures through amide bond formation, reductive amination, or other nitrogen-based
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coupling chemistries. This makes 2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine a
valuable building block for the construction of chemical libraries aimed at identifying novel
bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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